molecular formula C18H20FN3O3S B12784028 B254UB9Zba CAS No. 788155-53-3

B254UB9Zba

Cat. No.: B12784028
CAS No.: 788155-53-3
M. Wt: 377.4 g/mol
InChI Key: UPROBLPRPWYJGN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2-fluorophenyl)sulfonyl)-3,4-dihydro-8-(1-piperazinyl)-2H-1,4-benzoxazine involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

4-((2-fluorophenyl)sulfonyl)-3,4-dihydro-8-(1-piperazinyl)-2H-1,4-benzoxazine undergoes several types of chemical reactions:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of the original compound, which can be further explored for their pharmacological properties.

Scientific Research Applications

4-((2-fluorophenyl)sulfonyl)-3,4-dihydro-8-(1-piperazinyl)-2H-1,4-benzoxazine has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: The compound is used in studies related to neurotransmitter receptors.

    Medicine: It is a potential therapeutic agent for Alzheimer’s disease due to its high affinity for serotonin 6 receptors.

    Industry: The compound can be used in the development of new pharmaceuticals.

Mechanism of Action

The compound exerts its effects by acting as a selective and high-affinity antagonist of the serotonin 6 receptor. This receptor is involved in cognitive processes, and its modulation can lead to improvements in memory and learning. The compound displays low inhibition of the human ether-a-go-go-related gene (hERG) channel, making it a safer candidate for therapeutic use .

Comparison with Similar Compounds

Similar Compounds

  • 4-((2-chlorophenyl)sulfonyl)-3,4-dihydro-8-(1-piperazinyl)-2H-1,4-benzoxazine
  • 4-((2-bromophenyl)sulfonyl)-3,4-dihydro-8-(1-piperazinyl)-2H-1,4-benzoxazine

Uniqueness

4-((2-fluorophenyl)sulfonyl)-3,4-dihydro-8-(1-piperazinyl)-2H-1,4-benzoxazine is unique due to its high selectivity for the serotonin 6 receptor and its low hERG inhibition. This makes it a promising candidate for further development as a therapeutic agent for Alzheimer’s disease .

Properties

CAS No.

788155-53-3

Molecular Formula

C18H20FN3O3S

Molecular Weight

377.4 g/mol

IUPAC Name

4-(2-fluorophenyl)sulfonyl-8-piperazin-1-yl-2,3-dihydro-1,4-benzoxazine

InChI

InChI=1S/C18H20FN3O3S/c19-14-4-1-2-7-17(14)26(23,24)22-12-13-25-18-15(5-3-6-16(18)22)21-10-8-20-9-11-21/h1-7,20H,8-13H2

InChI Key

UPROBLPRPWYJGN-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=C3C(=CC=C2)N(CCO3)S(=O)(=O)C4=CC=CC=C4F

Origin of Product

United States

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